7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It features a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzyl-substituted amine with a pyridine derivative, followed by cyclization with a suitable reagent to form the triazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds have a similar fused ring system and are known for their biological activity.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused ring system, used in medicinal chemistry.
1,2,4-Triazolo[4,3-a]pyridines: These compounds share structural similarities and are studied for their pharmacological properties.
Uniqueness
7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H25N5O |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C26H25N5O/c1-20-24(16-21-10-4-2-5-11-21)25(32)31-19-29(17-22-12-8-9-15-27-22)18-30(26(31)28-20)23-13-6-3-7-14-23/h2-15H,16-19H2,1H3 |
InChI Key |
VKFDJMMHVQRJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3)CC4=CC=CC=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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